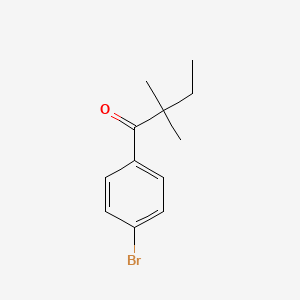

4'-Bromo-2,2-dimethylbutyrophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-2,2-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-4-12(2,3)11(14)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTFOLPFYOXBNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642431 | |

| Record name | 1-(4-Bromophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-37-2 | |

| Record name | 1-(4-Bromophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4'-Bromo-2,2-dimethylpropiophenone (CAS No. 30314-45-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromo-2,2-dimethylpropiophenone, with the CAS number 30314-45-5, is a halogenated aromatic ketone. Its chemical structure, featuring a brominated phenyl ring attached to a ketone with a sterically hindered tert-butyl group, makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectral data, and safety information, tailored for professionals in research and drug development. It is important to note that while the topic name suggested "butyrophenone," the provided CAS number correctly identifies the compound as a "propiophenone" derivative.

Chemical and Physical Properties

The fundamental properties of 4'-Bromo-2,2-dimethylpropiophenone are summarized in the tables below, providing a clear reference for experimental and developmental work.

| Identifier | Value |

| Chemical Name | 4'-Bromo-2,2-dimethylpropiophenone |

| Synonyms | 1-(4-bromophenyl)-2,2-dimethylpropan-1-one |

| CAS Number | 30314-45-5 |

| Molecular Formula | C₁₁H₁₃BrO |

| Molecular Weight | 241.12 g/mol |

| Canonical SMILES | CC(C)(C)C(=O)C1=CC=C(C=C1)Br |

| Physical Property | Value | Source |

| Boiling Point | 293.4 °C at 760 mmHg | [1] |

| Density | 1.291 g/cm³ | [1] |

| Flash Point | 50.4 °C | [1] |

| Refractive Index | 1.531 | [1] |

Synthesis

The primary method for the synthesis of 4'-Bromo-2,2-dimethylpropiophenone is the Friedel-Crafts acylation of bromobenzene with pivaloyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

Reaction Scheme

References

An In-Depth Technical Guide to the Synthesis of 1-(4-bromophenyl)-2,2-dimethylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 1-(4-bromophenyl)-2,2-dimethylpropan-1-one, a valuable intermediate in pharmaceutical and chemical research. The primary focus is on the widely employed Friedel-Crafts acylation method, with detailed experimental protocols and quantitative data. Alternative synthetic strategies, including Grignard reactions, are also discussed.

Core Synthesis Route: Friedel-Crafts Acylation

The most common and direct method for the synthesis of 1-(4-bromophenyl)-2,2-dimethylpropan-1-one is the Friedel-Crafts acylation of bromobenzene with pivaloyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).

The reaction proceeds through the formation of a bulky acylium ion from pivaloyl chloride and aluminum chloride. This electrophile then attacks the benzene ring of bromobenzene. Due to the ortho-, para-directing effect of the bromine substituent and the steric hindrance of the acylium ion, the acylation occurs predominantly at the para position, yielding the desired product.

Reaction Signaling Pathway

Caption: Friedel-Crafts acylation signaling pathway.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from a standard procedure for the acylation of bromobenzene.[1]

Materials:

-

Bromobenzene

-

Pivaloyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Water

-

2M Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous aluminum chloride and anhydrous dichloromethane. Cool the mixture in an ice bath.

-

Addition of Reactants: To the cooled and stirred suspension, add bromobenzene. Slowly add pivaloyl chloride to the mixture via a dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) and maintain for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 30 mL), 2M NaOH solution (2 x 30 mL) to remove any unreacted pivaloyl chloride and acidic byproducts, and finally with saturated NaCl solution (1 x 30 mL).[1]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield pure 1-(4-bromophenyl)-2,2-dimethylpropan-1-one.

Quantitative Data for Friedel-Crafts Acylation

| Parameter | Value | Reference |

| Reactants | ||

| Bromobenzene | 1.0 eq | [1] |

| Pivaloyl Chloride | 1.1 - 1.5 eq | General Protocol |

| Aluminum Chloride | 1.1 - 2.2 eq | [1] |

| Solvent | ||

| Dichloromethane | Anhydrous | [1] |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 40 °C) | [1] |

| Reaction Time | 1 - 3 hours | General Protocol |

| Yield | ||

| Reported Yield (for acetylation) | 28.73% (crude) | [1] |

| Expected Yield (for pivaloylation) | Moderate to Good | General Knowledge |

Note: The yield for the pivaloylation reaction may differ from the reported yield for acetylation and would need to be determined experimentally.

Alternative Synthetic Routes: Grignard Reactions

While Friedel-Crafts acylation is the most direct approach, Grignard reactions offer alternative pathways for the synthesis of 1-(4-bromophenyl)-2,2-dimethylpropan-1-one. Two plausible routes are outlined below.

Route A: 4-Bromophenylmagnesium Bromide and Pivaloyl Chloride

In this route, a Grignard reagent is prepared from 4-bromomagnesiobromide, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride.

Route B: tert-Butylmagnesium Chloride and 4-Bromobenzoyl Chloride

Alternatively, a tert-butyl Grignard reagent can be prepared and reacted with 4-bromobenzoyl chloride. This route may be advantageous in certain situations depending on the availability and reactivity of the starting materials.

General Experimental Workflow for Grignard Synthesis

Caption: General workflow for Grignard synthesis.

Detailed experimental protocols for these specific Grignard reactions are not as readily available in the literature as the Friedel-Crafts acylation and would require specific optimization of reaction conditions.

Conclusion

The synthesis of 1-(4-bromophenyl)-2,2-dimethylpropan-1-one is most reliably achieved through the Friedel-Crafts acylation of bromobenzene with pivaloyl chloride using an aluminum chloride catalyst. This method is well-documented and provides a direct route to the desired product. While Grignard reactions present viable alternative pathways, they may require more extensive experimental development to optimize yields and minimize side products. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available starting materials, and desired purity of the final compound.

References

An In-depth Technical Guide to 1-(4-bromophenyl)-2,2-dimethylbutan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-bromophenyl)-2,2-dimethylbutan-1-one, a substituted butyrophenone. Due to the limited availability of direct experimental data for this specific compound, this document combines established chemical principles with data from structurally related analogs to offer insights into its chemical properties, a plausible synthetic route, predicted spectroscopic data, and potential biological activities. Butyrophenones are a well-established class of compounds with significant pharmacological applications, primarily as antipsychotic agents. This guide serves as a valuable resource for researchers interested in the synthesis and potential therapeutic applications of novel butyrophenone derivatives.

Chemical Identity and Properties

The compound with the common name 4'-Bromo-2,2-dimethylbutyrophenone is systematically named under IUPAC nomenclature as 1-(4-bromophenyl)-2,2-dimethylbutan-1-one .

| Property | Value | Source |

| IUPAC Name | 1-(4-bromophenyl)-2,2-dimethylbutan-1-one | Chemspace |

| Molecular Formula | C₁₂H₁₅BrO | Chemspace |

| Molecular Weight | 255.15 g/mol | Chemspace |

| CAS Number | Not available | N/A |

| Canonical SMILES | CCC(C)(C)C(=O)C1=CC=C(Br)C=C1 | Inferred |

| Physical State | Solid (predicted) | Inferred |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, acetone); Insoluble in water (predicted) | Inferred |

Synthesis

A plausible and widely used method for the synthesis of 1-(4-bromophenyl)-2,2-dimethylbutan-1-one is the Friedel-Crafts acylation of bromobenzene.[1] This electrophilic aromatic substitution reaction involves the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Bromobenzene

-

2,2-Dimethylbutanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add 2,2-dimethylbutanoyl chloride (1.1 equivalents).

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

-

Add bromobenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(4-bromophenyl)-2,2-dimethylbutan-1-one.

Synthesis Workflow

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the structure of 1-(4-bromophenyl)-2,2-dimethylbutan-1-one and typical values for similar compounds.

| Spectroscopy | Predicted Data |

| ¹H NMR | δ (ppm): 7.8-7.9 (d, 2H, Ar-H ortho to C=O), 7.6-7.7 (d, 2H, Ar-H meta to C=O), 1.6-1.8 (q, 2H, -CH₂-), 1.3 (s, 6H, -C(CH₃)₂-), 0.9 (t, 3H, -CH₃) |

| ¹³C NMR | δ (ppm): >200 (C=O), ~137 (Ar-C-C=O), ~132 (Ar-C-Br), ~130 (Ar-CH meta to C=O), ~129 (Ar-CH ortho to C=O), ~45 (quaternary C), ~30 (-CH₂-), ~25 (-C(CH₃)₂), ~8 (-CH₃) |

| IR (Infrared) | ν (cm⁻¹): ~3080 (Ar C-H stretch), ~2970 (Aliphatic C-H stretch), ~1685 (C=O stretch, aryl ketone), ~1580 (Ar C=C stretch), ~1070 (C-Br stretch) |

| Mass Spec (MS) | m/z: 254/256 ([M]⁺, isotopic pattern for Br), 183/185 ([M-C₄H₉]⁺), 155/157 ([BrC₆H₄]⁺) |

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for 1-(4-bromophenyl)-2,2-dimethylbutan-1-one, the butyrophenone scaffold is a well-known pharmacophore in many antipsychotic drugs, such as haloperidol.[2] These compounds typically act as antagonists at dopamine D₂ receptors and may also show affinity for other receptors, including serotonin (5-HT) and adrenergic receptors.[3][4]

Postulated Mechanism of Action

The primary mechanism of action for many butyrophenone antipsychotics involves the blockade of dopamine D₂ receptors in the mesolimbic pathway of the brain. This antagonism is believed to be responsible for their therapeutic effects in reducing the positive symptoms of psychosis.

Potential Signaling Pathway

The diagram below illustrates the general signaling pathway affected by dopamine D₂ receptor antagonists like many butyrophenones.

Conclusion

1-(4-bromophenyl)-2,2-dimethylbutan-1-one is a butyrophenone derivative for which limited specific data exists. Based on its chemical structure, it can be synthesized via Friedel-Crafts acylation. Its spectroscopic properties can be predicted with a reasonable degree of accuracy. The butyrophenone core suggests that this compound may exhibit activity as a central nervous system agent, potentially as a dopamine receptor antagonist. Further research is required to synthesize and characterize this compound and to evaluate its pharmacological profile. This guide provides a foundational framework for researchers to initiate such investigations.

References

- 1. maths.tcd.ie [maths.tcd.ie]

- 2. Butyrophenone - Wikipedia [en.wikipedia.org]

- 3. Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

Potential Research Applications of Brominated Butyrophenones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated butyrophenones represent a significant class of compounds with diverse applications in neuroscience research and drug development. Their unique pharmacological profiles, primarily as antagonists of dopamine D2 and serotonin 5-HT2A receptors, have positioned them as valuable tools for studying neuropsychiatric disorders and as candidates for therapeutic agents. This technical guide provides an in-depth overview of the core research applications of brominated butyrophenones, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals working in this field.

Introduction to Brominated Butyrophenones

Butyrophenones are a class of antipsychotic drugs characterized by a phenyl-1-butanone structure.[1] The introduction of a bromine atom into the butyrophenone scaffold can significantly modulate the compound's pharmacological properties, including its binding affinity for various receptors and its pharmacokinetic profile. This has led to the development of several key brominated butyrophenones with important research and clinical applications. Notable examples include bromperidol, a potent antipsychotic, and bromospiperone, a valuable radioligand for positron emission tomography (PET) imaging of dopamine receptors.[2][3]

The primary mechanism of action for most butyrophenones involves the blockade of dopamine D2 receptors in the brain's mesolimbic pathway, which is thought to mediate their antipsychotic effects.[4] Many of these compounds also exhibit significant affinity for serotonin 5-HT2A receptors, which may contribute to a more favorable side-effect profile, particularly concerning extrapyramidal symptoms.[5][6] The dual antagonism of D2 and 5-HT2A receptors is a hallmark of many atypical antipsychotics.

Key Research Applications

The unique properties of brominated butyrophenones have led to their use in a variety of research applications, primarily centered around the study of the dopaminergic and serotonergic systems.

Probing Dopamine and Serotonin Receptor Function

Due to their high affinity and selectivity for D2 and 5-HT2A receptors, brominated butyrophenones are invaluable tools for in vitro and in vivo studies aimed at elucidating the roles of these receptors in normal brain function and in pathological conditions. They are frequently used as pharmacological probes to investigate receptor distribution, density, and downstream signaling pathways.

Development of Positron Emission Tomography (PET) Ligands

The ability to label brominated butyrophenones with positron-emitting isotopes, such as Bromine-76 (⁷⁶Br), has enabled the development of highly specific radioligands for PET imaging.[7] ⁷⁶Br-bromospiperone, for instance, is used to visualize and quantify dopamine D2 receptors in the living brain, providing crucial insights into the neurobiology of disorders like Parkinson's disease and schizophrenia.[3][8] This non-invasive imaging technique allows for the longitudinal study of receptor dynamics in response to disease progression and therapeutic intervention.

Antipsychotic Drug Discovery and Development

The clinical efficacy of brominated butyrophenones like bromperidol as antipsychotic agents has spurred further research into this chemical class for the development of novel therapeutics for psychiatric disorders.[9] Researchers are exploring structure-activity relationships to design new compounds with improved efficacy, better side-effect profiles, and enhanced pharmacokinetic properties.

Neuroscience Research

Beyond their direct applications in drug development and imaging, brominated butyrophenones are used in a wide range of neuroscience research to study:

-

Neurotransmitter release and uptake mechanisms.

-

The electrophysiological properties of neurons.[10]

-

Animal models of psychiatric and neurological disorders.

-

The molecular basis of drug-receptor interactions.

Quantitative Data

The following tables summarize the binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and pharmacokinetic properties of key brominated butyrophenones. This data is essential for designing and interpreting experiments.

Table 1: Receptor Binding Affinities (Ki) of Brominated Butyrophenones (nM)

| Compound | Dopamine D2 | Serotonin 5-HT2A | Reference |

| Bromperidol | 0.7 | 56.81 | [11] |

| Haloperidol | 0.7 | 56.81 | [11] |

| Bromospiperone | ~0.1 (D2-like) | - | [3][7] |

| Benperidol | High | Moderate | [4][12] |

| Droperidol | High | Moderate | [13] |

| Spiperone | - | - | [14] |

| Trifluperidol | High | - | [14] |

Table 2: IC50 Values of Selected Butyrophenones

| Compound | Assay | IC50 (nM) | Reference |

| Droperidol | GABAa Receptor Inhibition | 12.6 | [3] |

| Droperidol | α7 nAChR Inhibition | 5800 | [3] |

| Trifluperidol | ¹²⁵I-MK-801 Binding Inhibition | Micromolar range | [14] |

| Spiperone | ¹²⁵I-MK-801 Binding Inhibition | Micromolar range | [14] |

| Reduced Haloperidol | ¹²⁵I-MK-801 Binding Inhibition | Micromolar range | [14] |

Table 3: Pharmacokinetic Parameters of Brominated Butyrophenones

| Compound | Bioavailability (Oral) | Elimination Half-life | Reference |

| Bromperidol | Well absorbed | ~24 hours | [9] |

| Haloperidol Decanoate | - | ~21 days | [15] |

| Melperone | ~60% | 3-6 hours | [16] |

Signaling Pathways

The therapeutic and research applications of brominated butyrophenones are rooted in their ability to modulate specific intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways of the dopamine D2 and serotonin 5-HT2A receptors that are antagonized by these compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments involving brominated butyrophenones.

Synthesis of Bromperidol

This protocol describes a general synthesis route for bromperidol, which can be adapted for other brominated butyrophenones. A key step involves a modified Sandmeyer reaction.[2]

Materials:

-

4-[4-(aminophenyl)-4-hydroxy-piperidinyl]-1-(4-fluorophenyl)-1-butanone (aminoperidol)

-

Potassium bromide (KBr) or Sodium bromide (NaBr)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Nitric oxide (NO) gas

-

Acetonitrile (anhydrous)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Preparation of CuBr₂: In a suitable reaction vessel, dissolve CuSO₄·5H₂O in water. Add a solution of KBr or NaBr to precipitate CuBr₂. Filter, wash, and dry the CuBr₂. For radiolabeling with ⁸²Br, K⁸²Br would be used in this step.

-

Formation of the Copper-Bromide-Nitric Oxide Complex: In a flask containing anhydrous acetonitrile, suspend the prepared CuBr₂. Bubble nitric oxide gas through the suspension to form the reactive complex.

-

Diazotization and Sandmeyer Reaction: Dissolve aminoperidol in a suitable solvent. Cool the solution in an ice bath and slowly add a solution of sodium nitrite to form the diazonium salt.

-

Addition to the Copper Complex: Slowly add the cold diazonium salt solution to the suspension of the copper-bromide-nitric oxide complex in acetonitrile.

-

Reaction and Workup: Allow the reaction to proceed, monitoring by TLC. Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., dichloromethane).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure bromperidol.

In Vitro Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a general procedure for determining the binding affinity of a brominated butyrophenone for dopamine D2 or serotonin 5-HT2A receptors using a radioligand displacement assay.[9][17]

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors)

-

Brominated butyrophenone test compound

-

Non-specific binding agent (e.g., unlabeled haloperidol or spiperone at high concentration)

-

Assay buffer (e.g., Tris-HCl with appropriate ions)

-

96-well filter plates

-

Scintillation cocktail and microplate scintillation counter

Procedure:

-

Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer. Homogenize the suspension.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

A fixed concentration of radioligand.

-

Varying concentrations of the brominated butyrophenone test compound (or buffer for total binding, or non-specific agent for non-specific binding).

-

Membrane suspension to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plate. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo PET Imaging in Rodents

This protocol provides a general workflow for conducting in vivo PET imaging studies in rodents using a brominated radiotracer.[5][8][18][19][20]

Materials:

-

Brominated radiotracer (e.g., [⁷⁶Br]bromospiperone)

-

Anesthesia (e.g., isoflurane)

-

PET/CT scanner

-

Rodent subjects (e.g., rats or mice)

-

Tail vein catheterization supplies

Procedure:

-

Animal Preparation: Anesthetize the rodent using isoflurane. Place a catheter in the lateral tail vein for radiotracer injection.

-

Radiotracer Administration: Intravenously inject a known amount of the brominated radiotracer through the tail vein catheter.

-

PET/CT Scanning: Place the anesthetized animal in the PET/CT scanner. Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes). A CT scan is typically performed for anatomical co-registration.

-

Image Reconstruction and Analysis: Reconstruct the PET data using appropriate algorithms. Draw regions of interest (ROIs) on the reconstructed images corresponding to specific brain areas (e.g., striatum, cerebellum).

-

Time-Activity Curve Generation: Generate time-activity curves (TACs) for each ROI, which show the concentration of the radiotracer in that region over time.

-

Kinetic Modeling: Apply appropriate pharmacokinetic models to the TACs to estimate parameters such as receptor binding potential (BP), which is an index of receptor density. For displacement or blocking studies, a non-radioactive competing drug can be administered before or after the radiotracer.

Conclusion

Brominated butyrophenones are a versatile and powerful class of compounds for neuroscience research and drug development. Their well-defined interactions with key neurotransmitter receptors, coupled with their suitability for radiolabeling, make them indispensable tools for studying the pathophysiology of neuropsychiatric disorders and for the preclinical and clinical evaluation of novel therapeutics. This technical guide has provided a comprehensive overview of their research applications, supported by quantitative data and detailed experimental protocols, to facilitate further investigation and innovation in this important area of study.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of [82Br]bromperidol and preliminary tissue distribution studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Droperidol inhibits GABA(A) and neuronal nicotinic receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Benperidol used for? [synapse.patsnap.com]

- 5. e-century.us [e-century.us]

- 6. innoprot.com [innoprot.com]

- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Droperidol suppresses spontaneous electrical activity in neurons cultured from ventral midbrain. Implications for neuroleptanesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medcraveonline.com [medcraveonline.com]

- 12. Benperidol for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is Droperidol used for? [synapse.patsnap.com]

- 14. Actions of butyrophenones and other antipsychotic agents at NMDA receptors: relationship with clinical effects and structural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Clinical pharmacokinetics of haloperidol decanoate. Comparison with other prolonged-action neuroleptics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of parenteral and oral melperone in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. research.rutgers.edu [research.rutgers.edu]

- 19. Micro-PET CT procedures for brain imaging of rats [slack.protocols.io:8443]

- 20. Micro-PET CT procedures for brain imaging of rats [protocols.io]

Literature review of 4'-Bromo-2,2-dimethylbutyrophenone

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the available scientific literature on 4'-Bromo-2,2-dimethylbutyrophenone (also known as 1-(4-bromophenyl)-2,2-dimethylpropan-1-one), a brominated aromatic ketone. Despite its commercial availability, detailed research on the synthesis, chemical properties, and biological activities of this specific compound is notably limited in publicly accessible scientific literature. This review, therefore, draws upon information from structurally related compounds, particularly brominated butyrophenones and other aromatic ketones, to infer potential synthetic routes, physicochemical properties, and areas of pharmacological interest. The document highlights the common synthetic methodologies, such as Friedel-Crafts acylation, and discusses the potential for antimicrobial and other biological activities, which are often associated with this class of compounds. The aim is to provide a foundational resource for researchers interested in the further investigation and development of this compound and its derivatives.

Introduction

This compound is a chemical entity belonging to the class of substituted butyrophenones. This class of compounds has garnered significant interest in medicinal chemistry, with some derivatives exhibiting a range of biological activities. The presence of a bromine atom on the phenyl ring and a bulky tert-butyl group adjacent to the carbonyl moiety are key structural features that are expected to influence the compound's chemical reactivity, metabolic stability, and biological interactions. This guide synthesizes the fragmented information available and provides a structured overview to facilitate future research endeavors.

Physicochemical Properties

While detailed experimental data for this compound is scarce, its basic properties can be found in chemical supplier databases.

| Property | Value | Source |

| CAS Number | 30314-45-5 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₁H₁₃BrO | Calculated |

| Molecular Weight | 241.12 g/mol | Calculated |

| IUPAC Name | 1-(4-bromophenyl)-2,2-dimethylpropan-1-one | IUPAC Nomenclature |

| Synonyms | 4'-Bromo-2,2-dimethylpropiophenone | Common Nomenclature |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the reviewed literature. However, based on the structure of the molecule, a Friedel-Crafts acylation reaction is the most probable and efficient synthetic route.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis would likely involve the reaction of bromobenzene with 2,2-dimethylpropanoyl chloride (pivaloyl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Generalized Reaction Scheme:

Caption: Generalized workflow for the proposed Friedel-Crafts acylation synthesis of this compound.

Generalized Experimental Protocol

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add an inert solvent (e.g., dichloromethane or carbon disulfide) and the Lewis acid catalyst (e.g., aluminum chloride).

-

Addition of Reactants: Cool the mixture in an ice bath. Add bromobenzene to the flask. Slowly add 2,2-dimethylpropanoyl chloride dropwise from the dropping funnel while maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (typically several hours) until the reaction is complete (monitored by TLC).

-

Quenching: Carefully pour the reaction mixture over crushed ice and acidify with dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Potential Biological Activities

While no specific biological studies on this compound have been identified, the broader class of brominated aromatic compounds and butyrophenones has been investigated for various pharmacological activities.

Antimicrobial and Antifungal Activity

The presence of a halogen, such as bromine, on an aromatic ring is a common feature in many antimicrobial agents. Brominated compounds can exhibit antibacterial and antifungal properties by interfering with microbial cellular processes. It is plausible that this compound could possess similar activities. For instance, various brominated chalcones and other aromatic ketones have demonstrated activity against a range of bacterial and fungal strains.

Antipsychotic and Neuroleptic Potential

The butyrophenone scaffold is a well-known pharmacophore in a class of antipsychotic drugs, with haloperidol being a prominent example. These compounds typically act as dopamine D2 receptor antagonists. While this compound lacks the typical basic amine side chain found in most neuroleptic butyrophenones, its core structure suggests it could be a precursor or a starting point for the synthesis of novel central nervous system (CNS) active agents.

Cytotoxicity

Many small organic molecules, including halogenated aromatic compounds, are evaluated for their cytotoxic effects against various cancer cell lines. The specific substitution pattern on the phenyl ring and the nature of the side chain can significantly influence this activity. Therefore, this compound could be a candidate for screening in anticancer drug discovery programs.

Signaling Pathways and Mechanisms of Action (Hypothetical)

Given the absence of direct biological data, any discussion of signaling pathways remains speculative. However, based on the activities of related compounds, we can hypothesize potential mechanisms.

Caption: Hypothetical biological targets and resulting activities of this compound based on structurally related compounds.

Conclusion and Future Directions

This compound represents an under-investigated molecule with potential for further exploration in medicinal chemistry and materials science. The lack of published research presents a clear opportunity for novel investigations. Future studies should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full characterization using modern analytical techniques (NMR, IR, MS, and elemental analysis).

-

Biological Screening: A comprehensive evaluation of its antimicrobial, antifungal, cytotoxic, and CNS-related activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to understand how modifications to the butyrophenone scaffold affect biological activity.

This technical guide serves as a starting point for researchers, providing a summary of inferred knowledge and a framework for future systematic investigation of this compound.

The Butyrophenone Saga: A Technical History of a Psychiatric Revolution

A Whitepaper on the Discovery, Development, and Molecular Action of Substituted Butyrophenones

Abstract

The discovery of substituted butyrophenones represents a landmark achievement in psychopharmacology, fundamentally altering the therapeutic landscape for schizophrenia and other psychotic disorders. This technical guide provides an in-depth exploration of the history, discovery, and mechanism of action of this critical class of antipsychotic agents. It details the pivotal synthetic chemistry that led to the creation of haloperidol, the archetypal butyrophenone, and explores the structure-activity relationships that guided subsequent development. This paper furnishes detailed experimental protocols for key assays used in their characterization and presents quantitative binding data for several prominent butyrophenones. Furthermore, it visualizes the core signaling pathways through which these compounds exert their therapeutic effects, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of neuropharmacology.

Introduction: From Analgesic Exploration to Antipsychotic Breakthrough

The story of the butyrophenones begins not with a direct search for antipsychotics, but as an offshoot of research into synthetic analgesics. In the 1950s, the laboratory of Dr. Paul Janssen at Janssen Pharmaceutica in Belgium was deeply engaged in modifying the structure of pethidine (meperidine), a synthetic opioid.[1][2] Their goal was to enhance analgesic potency. This line of inquiry led to the synthesis of phenoperidine and other potent opioids. A pivotal decision was made to substitute the propiophenone group in their lead compounds with a butyrophenone moiety.[2][3] This seemingly minor chemical alteration led to a dramatic shift in pharmacological properties.

One of these new compounds, designated R-1625, exhibited a pharmacological profile strikingly different from its analgesic predecessors but similar to the newly discovered phenothiazine antipsychotic, chlorpromazine.[2] Animal studies revealed that R-1625 was exceptionally potent in inducing a state of neurolepsis—a term describing psychomotor quieting and affective indifference—without significant sedation.[4] This compound, synthesized by Bert Hermans on February 11, 1958, was given the generic name haloperidol .[2]

The first clinical publication on haloperidol in October 1958 described its remarkable efficacy in managing states of agitation. Subsequent studies rapidly confirmed its potent antipsychotic effects, particularly against the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[4] The discovery of haloperidol not only provided a powerful new therapeutic tool but also became instrumental in developing the dopamine hypothesis of schizophrenia, which posits that an excess of dopaminergic activity in the brain underlies psychosis.[1][5]

The Core Butyrophenone Scaffold and Structure-Activity Relationships (SAR)

The chemical architecture of the butyrophenones is key to their pharmacological activity. The general structure consists of a fluorinated phenyl ring attached to a carbonyl group, a three-carbon propyl chain, and a tertiary amine, typically incorporated into a piperidine ring.

Key SAR insights include:

-

Aromatic System (Ar): A fluoro-substituent at the para-position of the phenyl ring is optimal for antipsychotic activity.[6][7]

-

Carbonyl Group (X=C=O): A ketone at this position provides the highest potency, although other groups can retain some activity.[6][7]

-

Propyl Chain (n=3): The three-carbon (propyl) linker between the ketone and the nitrogen atom is critical. Lengthening or shortening this chain diminishes neuroleptic potency.[7]

-

Tertiary Amine: A basic aliphatic nitrogen is essential. Incorporating this nitrogen into a cyclic structure, such as a piperidine ring, enhances activity.[6][7]

-

Piperidine Substituent (Ar'): An aromatic group attached to the 4-position of the piperidine ring is a common feature of potent butyrophenones.[6]

These structural features allow the butyrophenone molecule to bind with high affinity to the dopamine D2 receptor, the primary target for their antipsychotic action.

Synthesis of Haloperidol: A Methodological Overview

The synthesis of haloperidol has been approached through various routes. A common and illustrative pathway involves the alkylation of a substituted piperidine with a butyrophenone precursor.

Experimental Protocol: Synthesis of Haloperidol

This protocol is a generalized representation based on established synthetic routes.[8][9]

Step 1: Synthesis of 4-(4-chlorophenyl)piperidin-4-ol

-

A solution of 1-chloro-4-isopropenylbenzene is reacted with a heated mixture of ammonium chloride and formaldehyde to form an intermediate 1,3-oxazine derivative.[8]

-

Heating this intermediate yields 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine.[8]

-

Treatment with anhydrous hydrogen bromide, followed by neutralization with a strong base (e.g., 20% NaOH), produces the key intermediate, 4-(4-chlorophenyl)piperidin-4-ol.[8]

Step 2: Synthesis of 4-chloro-4'-fluorobutyrophenone

-

This intermediate can be prepared via a Friedel-Crafts acylation of fluorobenzene with 4-chlorobutanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Step 3: Condensation to form Haloperidol

-

Equimolar amounts of 4-(4-chlorophenyl)piperidin-4-ol and 4-chloro-4'-fluorobutyrophenone are refluxed in a suitable solvent (e.g., toluene) in the presence of a base (e.g., sodium carbonate) and a catalyst (e.g., potassium iodide).[10]

-

The reaction mixture is worked up through extraction and purification (e.g., recrystallization) to yield haloperidol.

The workflow for this synthesis can be visualized as follows:

References

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. AddexBio Service - GPCRAssays [addexbio.com]

- 3. Butyrophenone - Wikipedia [en.wikipedia.org]

- 4. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding of [3H]haloperidol to dopamine D2 receptors in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 9. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

- 10. worldresearchlibrary.org [worldresearchlibrary.org]

The Chemical Landscape of 4'-Bromo-2,2-dimethylbutyrophenone and Its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical relationships, synthesis, and potential biological activities of 4'-Bromo-2,2-dimethylbutyrophenone and its analogs. Butyrophenones are a class of compounds known for their diverse pharmacological activities, primarily as antipsychotic agents. This document delves into their structure-activity relationships, physicochemical properties, and the signaling pathways they modulate, offering valuable insights for drug discovery and development.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP |

| 4'-Bromo-2,2-dimethylbutanal | C6H11BrO | 179.05 | 1.7 |

| 4-Bromo-2,2-diphenylbutyronitrile | C16H14BrN | 300.19 | 4.2 |

Data for related compounds sourced from PubChem.[1][2]

Synthesis and Characterization

The primary synthetic route to this compound is the Friedel-Crafts acylation of bromobenzene with 2,2-dimethylbutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent such as dichloromethane (DCM).

-

Acyl Chloride Addition: Cool the suspension to 0°C in an ice bath. Slowly add 2,2-dimethylbutyryl chloride (1.0 eq) dissolved in dry DCM to the stirred suspension.

-

Aromatic Substrate Addition: After the formation of the acylium ion complex, add bromobenzene (1.0 eq) dropwise via the dropping funnel, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield this compound.

Characterization:

The structure of the synthesized compound and its analogs can be confirmed using various spectroscopic techniques:

-

¹H NMR: Expected signals would include those for the tert-butyl group, the methylene protons adjacent to the carbonyl group, and the aromatic protons of the bromophenyl ring.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon, the quaternary carbon of the tert-butyl group, the methylene carbon, and the aromatic carbons.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ would indicate the presence of the carbonyl group.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Structure-Activity Relationship (SAR)

The biological activity of butyrophenone derivatives is significantly influenced by their structural features. Key aspects of the SAR for this class of compounds include:

-

Aromatic Ring Substitution: The nature and position of the substituent on the phenyl ring play a crucial role. Halogen substitution, particularly at the para-position (4'-position), is often associated with potent biological activity. The bromine atom in this compound is expected to enhance its activity.

-

Butyrophenone Chain: The length and branching of the alkyl chain attached to the carbonyl group can affect potency and selectivity. The 2,2-dimethyl substitution may influence the compound's interaction with its biological target and its metabolic stability.

-

Basic Amino Group: Many biologically active butyrophenones possess a basic amino group, typically a piperidine or piperazine ring, separated from the butyrophenone core by a three-carbon chain. This feature is crucial for interaction with dopamine and serotonin receptors. While the core this compound structure lacks this, it serves as a key intermediate for the synthesis of more complex analogs.

Biological Activity and Mechanism of Action

Butyrophenones are well-established as antagonists of dopamine D2 receptors, which is the primary mechanism for their antipsychotic effects.[3] They can also exhibit affinity for other receptors, including serotonin (5-HT), alpha-adrenergic, and histamine receptors, which contributes to their diverse pharmacological profiles and side effects.[3][4][5]

The interaction of butyrophenone analogs with these receptors can modulate various downstream signaling pathways.

Signaling Pathway of Butyrophenone Analogs

Caption: Antagonism of D2 receptors by butyrophenones leads to disinhibition of adenylate cyclase, affecting cAMP levels and downstream signaling.

Experimental Workflow for Biological Activity Screening

Caption: A typical workflow for evaluating the biological activity of new butyrophenone analogs.

While specific bioactivity data for this compound is scarce, its structural similarity to known antipsychotic agents suggests it could serve as a valuable scaffold for the development of novel therapeutics targeting dopamine and serotonin receptors. Further research is warranted to fully elucidate the pharmacological profile of this compound and its derivatives.

References

- 1. 4-Bromo-2,2-dimethylbutanal | C6H11BrO | CID 17883069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2,2-diphenylbutyronitrile | C16H14BrN | CID 96575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Bromperidol? [synapse.patsnap.com]

- 4. Butyrophenone | drug | Britannica [britannica.com]

- 5. litfl.com [litfl.com]

An In-depth Technical Guide to the Chemistry of Aromatic Ketones for Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic ketones are a class of organic compounds characterized by a carbonyl group (C=O) directly attached to an aromatic ring. This structural motif is a cornerstone in synthetic organic chemistry and is of paramount importance in the pharmaceutical industry. The unique electronic interplay between the aromatic system and the carbonyl group imparts distinct reactivity and physical properties, making aromatic ketones versatile intermediates and key pharmacophores in a wide array of therapeutic agents. This guide provides a comprehensive overview of the synthesis, reactivity, and characterization of aromatic ketones, with a special focus on their application in drug development, including their roles in modulating critical signaling pathways.

Synthesis of Aromatic Ketones

The synthesis of aromatic ketones can be broadly categorized into classical and modern methodologies. The choice of synthetic route often depends on the desired substitution pattern, functional group tolerance, and scalability.

Friedel-Crafts Acylation

Friedel-Crafts acylation is the most traditional and widely used method for the preparation of aromatic ketones.[1] It involves the reaction of an aromatic compound with an acylating agent, such as an acyl halide or an acid anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2]

Experimental Protocol: Synthesis of Acetophenone via Friedel-Crafts Acylation

This protocol details the synthesis of acetophenone from benzene and acetic anhydride.

-

Reagents:

-

Anhydrous Benzene (C₆H₆): 40 mL (0.45 mol)

-

Anhydrous Aluminum Chloride (AlCl₃): 20.0 g (0.15 mol)

-

Acetic Anhydride ((CH₃CO)₂O): 6.0 mL (0.06 mol)

-

Concentrated Hydrochloric Acid (HCl)

-

5% Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Crushed Ice

-

-

Procedure:

-

In a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 40 mL of anhydrous benzene and 20 g of anhydrous aluminum chloride.[3]

-

To the upper end of the condenser, attach a calcium chloride drying tube and a gas absorption trap containing a dilute NaOH solution to neutralize the evolved HCl gas.[3]

-

Slowly add a few drops of acetic anhydride from the dropping funnel to initiate the reaction.[3]

-

Once the reaction begins, continue the dropwise addition of acetic anhydride while vigorously stirring the mixture. Control the rate of addition to prevent the reaction from becoming too vigorous.[3]

-

After the addition is complete, heat the reaction mixture in a water bath to reflux for approximately 30 minutes, or until the evolution of HCl gas ceases.[3]

-

Cool the reaction mixture to room temperature. In a well-ventilated fume hood, pour the mixture into a beaker containing 50 mL of concentrated hydrochloric acid and 50 g of crushed ice, while stirring continuously.[3]

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with 20 mL portions of benzene.

-

Combine all organic layers and wash successively with a 5% sodium hydroxide solution and then with water until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the dried solution and remove the benzene by distillation on a water bath.

-

Purify the resulting crude acetophenone by vacuum distillation, collecting the fraction boiling at 198-202 °C.[3]

-

Experimental Protocol: Synthesis of Benzophenone via Friedel-Crafts Acylation

This protocol describes the synthesis of benzophenone from benzene and carbon tetrachloride.

-

Reagents:

-

Dry, thiophene-free Benzene (C₆H₆): 50 cc

-

Anhydrous Aluminum Chloride (AlCl₃): 460 g (3.4 moles)

-

Dry Carbon Tetrachloride (CCl₄): 1 L (10.2 moles)

-

Ice

-

Water

-

-

Procedure:

-

In a 5-liter round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 460 g of anhydrous aluminum chloride and 1 L of dry carbon tetrachloride.[4]

-

Cool the flask in an ice bath. Once the temperature of the carbon tetrachloride drops to 10-15 °C, add 50 cc of dry, thiophene-free benzene all at once.[4] The reaction will start immediately, indicated by the evolution of hydrogen chloride.

-

Once the reaction has started, add salt to the ice bath to increase cooling efficiency. Maintain the temperature between 5-10 °C.

-

Slowly add a mixture of 300 cc of benzene and 500 cc of carbon tetrachloride over 2-3 hours, maintaining the temperature range.

-

After the addition is complete, allow the mixture to stand at room temperature for 10-12 hours.

-

Slowly add about 500 cc of water to the reaction mixture with external cooling.

-

Heat the mixture on a steam bath to remove excess carbon tetrachloride, followed by steam distillation to remove the remaining CCl₄ and hydrolyze the intermediate to benzophenone.[4]

-

Separate the oily layer of benzophenone from the aqueous layer.

-

Dissolve the crude benzophenone in 400 cc of benzene, separate it from any water, and dry it with calcium chloride.

-

Distill off the benzene under atmospheric pressure, and then distill the benzophenone under reduced pressure. The product boils at 187-190 °C at 15 mm Hg and solidifies to a white solid with a melting point of 47-48 °C.[4]

-

References

Reactivity Profile of 4'-Bromo-2,2-dimethylpropiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the reactivity profile of 4'-Bromo-2,2-dimethylpropiophenone (CAS No: 30314-45-5). Also known as 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one, this aromatic ketone is a versatile synthetic intermediate. Its chemical behavior is primarily dictated by the interplay of three key structural features: the electrophilic carbonyl group, the sterically demanding tert-butyl moiety, and the reactive carbon-bromine bond on the phenyl ring. This guide summarizes the compound's physical and spectroscopic properties, explores its principal reaction pathways, and provides detailed experimental protocols for representative transformations.

Chemical and Physical Properties

4'-Bromo-2,2-dimethylpropiophenone is a colorless to light yellow liquid at room temperature. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 30314-45-5 | [1] |

| Molecular Formula | C₁₁H₁₃BrO | [1] |

| Molecular Weight | 241.13 g/mol | [1] |

| Boiling Point | 84-86 °C (at 1 Torr) | |

| Density | 1.340 g/cm³ (at 25 °C) | |

| Appearance | Colorless to light yellow liquid | |

| SMILES | CC(C)(C)C(=O)C1=CC=C(C=C1)Br | [1] |

| InChI Key | LFGBQDTUMQMUQJ-UHFFFAOYSA-N | [2] |

Spectroscopic Data

The structural identity of 4'-Bromo-2,2-dimethylpropiophenone is confirmed by the following spectroscopic data.

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.58 - 7.53 (m, 2H, Ar-H), 1.34 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 207.7 (C=O), 137.0 (C), 131.2 (CH), 129.6 (CH), 125.6 (C), 44.1 (C), 27.9 (CH₃) |

Reactivity Profile

The reactivity of 4'-Bromo-2,2-dimethylpropiophenone is characterized by the independent and synergistic behavior of its primary functional groups: the ketone and the aryl bromide. The bulky tert-butyl group adjacent to the carbonyl imposes significant steric hindrance, which can influence the rate and feasibility of certain reactions at the carbonyl carbon.

Reactions at the Carbonyl Group

The ketone functionality is a primary site for nucleophilic attack. Common reactions include:

-

Reduction: The carbonyl can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (NaBH₄) is typically effective for this transformation, while stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used.

-

Nucleophilic Addition: Grignard reagents and organolithium compounds can add to the carbonyl carbon to form tertiary alcohols. However, the steric bulk of the tert-butyl group may necessitate harsher reaction conditions or the use of less hindered nucleophiles.

-

Wittig Reaction: The ketone can be converted to an alkene via the Wittig reaction, though the steric hindrance may again pose a challenge, potentially requiring more reactive ylides or elevated temperatures.

Reactions at the Aryl Bromide

The carbon-bromine bond on the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.

-

Palladium-Catalyzed Cross-Coupling: This is one of the most significant areas of reactivity for this molecule. The aryl bromide can readily participate in Suzuki, Heck, Stille, and Sonogashira coupling reactions, allowing for the introduction of a wide variety of substituents at the 4'-position.

-

Grignard Reagent Formation: The aryl bromide can be converted to the corresponding Grignard reagent by reacting with magnesium metal. This creates a potent nucleophile that can be used in subsequent reactions.

Experimental Protocols

While specific literature on the reactivity of 4'-Bromo-2,2-dimethylpropiophenone is limited, the following protocols for analogous substrates can be adapted.

Synthesis of 4'-Bromo-2,2-dimethylpropiophenone

This compound can be synthesized via the reaction of 4-bromobenzoyl chloride with a suitable organometallic reagent.

Protocol:

-

Suspend copper bromide dimethyl sulfide complex (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to -78 °C.

-

Slowly add tert-butyllithium (1.0 eq, typically a solution in pentane) and stir the mixture for 30 minutes.

-

Add a solution of 4-bromobenzoyl chloride (1.1 eq) in THF dropwise at -78 °C.

-

Continue stirring at -78 °C for 4 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by distillation under reduced pressure to yield the final product. A reported yield for a similar procedure is 43%.

Representative Reaction: Suzuki Cross-Coupling

This protocol outlines a typical procedure for the Suzuki coupling of an aryl bromide with a boronic acid, a highly probable reaction for this substrate.

Materials:

-

4'-Bromo-2,2-dimethylpropiophenone (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

Protocol:

-

In a round-bottom flask, combine 4'-Bromo-2,2-dimethylpropiophenone, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the solvent mixture and degas the solution by bubbling the inert gas through it for 15-20 minutes.

-

Add the palladium catalyst to the flask.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

4'-Bromo-2,2-dimethylpropiophenone is a valuable building block in organic synthesis. Its reactivity is dominated by the ketone and aryl bromide functionalities. The steric hindrance from the tert-butyl group can modulate the reactivity of the adjacent carbonyl, while the aryl bromide provides a reliable site for palladium-catalyzed cross-coupling reactions. The synthetic protocols and reactivity data presented in this guide offer a framework for the effective utilization of this compound in complex molecule synthesis and drug discovery programs.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4'-Bromo-2,2-dimethylbutyrophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step protocol for the synthesis of 4'-Bromo-2,2-dimethylbutyrophenone, a potentially valuable intermediate in pharmaceutical and chemical research. The synthesis involves the preparation of 2,2-dimethylbutyryl chloride followed by a Friedel-Crafts acylation of bromobenzene. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow.

Introduction

This compound is an aromatic ketone that can serve as a building block in the synthesis of more complex molecules, including potential drug candidates. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the 2,2-dimethylbutyryl moiety provides a specific steric and electronic profile. This protocol outlines a reliable method for its preparation in a laboratory setting.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis of this compound.

| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Catalyst/Reagent | Molar Eq. | Solvent | Product | Theoretical Yield |

| 1 | 2,2-Dimethylbutyric acid | 1.0 | Thionyl chloride | 1.5 | - | - | - | 2,2-Dimethylbutyryl chloride | 90%[1] |

| 2 | Bromobenzene | 1.0 | 2,2-Dimethylbutyryl chloride | 1.1 | Aluminum chloride | 1.2 | Dichloromethane | This compound | - |

Note: The yield for Step 2 is dependent on reaction conditions and purification, and is therefore not provided as a fixed value.

Experimental Protocols

Step 1: Synthesis of 2,2-Dimethylbutyryl Chloride

This procedure outlines the preparation of the acylating agent, 2,2-dimethylbutyryl chloride, from 2,2-dimethylbutyric acid.

Materials:

-

2,2-Dimethylbutyric acid

-

Thionyl chloride

-

Three-necked flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Apparatus for reduced pressure distillation

-

Alkaline solution for trapping acidic gases

Procedure:

-

To a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 25.6 g of 2,2-dimethylbutyric acid.

-

While stirring, slowly add 35.8 g of thionyl chloride to the flask.

-

Heat the mixture to reflux using a heating mantle. The generated hydrogen chloride and sulfur dioxide gases should be absorbed by an alkaline solution.

-

Continue refluxing until no more gas is produced.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting residue is 2,2-dimethylbutyryl chloride, which can be used in the next step without further purification. A yield of approximately 90% (26.9 g) can be expected.[1]

Step 2: Friedel-Crafts Acylation of Bromobenzene to Synthesize this compound

This procedure describes the Friedel-Crafts acylation of bromobenzene with 2,2-dimethylbutyryl chloride to yield the final product.[2][3][4]

Materials:

-

Bromobenzene

-

2,2-Dimethylbutyryl chloride (from Step 1)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (CH₂Cl₂)

-

Round-bottomed flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Apparatus for column chromatography (for purification)

Procedure:

-

In a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 molar equivalents) in dry dichloromethane.

-

Cool the suspension in an ice bath.

-

To this suspension, slowly add 2,2-dimethylbutyryl chloride (1.1 molar equivalents) while stirring.

-

After the addition is complete, add bromobenzene (1.0 molar equivalent) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

-

Once the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Recrystallization of 4'-Bromo-2,2-dimethylbutyrophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the purification of 4'-Bromo-2,2-dimethylbutyrophenone via recrystallization. This document outlines suitable solvent systems, experimental procedures, and expected outcomes to assist researchers in obtaining a high-purity crystalline product.

Introduction

This compound is a versatile intermediate in organic synthesis, often requiring high purity for subsequent reactions. Recrystallization is a fundamental and effective technique for the purification of solid compounds. However, as this compound is a colorless to light yellow liquid at room temperature, this protocol focuses on crystallization at reduced temperatures. The selection of an appropriate solvent system is critical to induce crystallization and achieve high recovery of the purified product.

Data Presentation: Solvent Screening for Crystallization

The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures and poorly at low temperatures. For a compound that is a liquid at room temperature, the focus is on finding a solvent in which it is soluble and then inducing crystallization by lowering the temperature significantly. The following table summarizes the qualitative solubility of this compound in various common organic solvents at different temperatures, based on general principles and data for structurally similar compounds.

| Solvent | Polarity Index | Solubility at 25°C (Room Temp) | Solubility at 0°C | Solubility at -20°C | Suitability for Recrystallization |

| Hexane | 0.1 | High | Moderate | Low | Good (for single solvent) |

| Ethanol | 4.3 | High | High | Moderate | Moderate (may require very low temp) |

| Acetone | 5.1 | High | High | High | Poor (as single solvent) |

| Ethyl Acetate | 4.4 | High | High | Moderate | Moderate (may require very low temp) |

| Toluene | 2.4 | High | Moderate | Low | Good (for single solvent) |

| Methanol/Water (9:1) | ~6.7 | Moderate | Low | Very Low | Excellent (for mixed solvent) |

| Ethanol/Water (8:2) | ~6.3 | Moderate | Low | Very Low | Excellent (for mixed solvent) |

Experimental Protocols

Protocol 1: Single Solvent Recrystallization using Hexane

This protocol is suitable when the impurities are either highly soluble or insoluble in hexane at low temperatures.

Materials:

-

Crude this compound

-

Hexane (reagent grade)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Ice-salt bath or freezer

-

Büchner funnel and flask

-

Filter paper

-

Spatula

-

Glass rod

Procedure:

-

Dissolution: In a 100 mL Erlenmeyer flask, dissolve approximately 5 g of crude this compound in a minimal amount of hexane (start with 20-30 mL) at room temperature with gentle swirling.

-

Hot Filtration (Optional): If insoluble impurities are present, add a slight excess of warm hexane (do not boil, hexane is highly flammable) to ensure the compound remains dissolved and perform a hot gravity filtration through a fluted filter paper into a clean Erlenmeyer flask.

-

Crystallization: Cool the solution to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface. Once cloudiness appears, or if no crystals form at room temperature, place the flask in an ice-salt bath or a freezer (-10 to -20°C). Allow the solution to stand undisturbed for several hours or overnight to maximize crystal formation.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold hexane to remove any adhering mother liquor.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

-

Analysis: Determine the melting point and purity of the recrystallized product.

Protocol 2: Mixed Solvent Recrystallization using Ethanol/Water

This protocol is effective when a single solvent does not provide adequate separation.

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Distilled water

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

-

Spatula

Procedure:

-

Dissolution: Dissolve approximately 5 g of crude this compound in a minimal amount of warm ethanol (around 40-50°C) in a 100 mL Erlenmeyer flask.

-

Addition of Anti-solvent: While the solution is still warm, add distilled water dropwise with continuous swirling until the solution becomes faintly turbid (cloudy). This indicates the saturation point has been reached.

-

Clarification: Add a few drops of warm ethanol to redissolve the precipitate and obtain a clear solution.

-

Crystallization: Allow the flask to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice bath for at least one hour to complete the crystallization process.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (in the same ratio as the crystallization solvent).

-

Drying: Dry the crystals under vacuum.

-

Analysis: Assess the purity of the final product by measuring its melting point.

Visualizations

Caption: General workflow for the recrystallization of a solid compound.

Caption: Logical relationship in mixed-solvent recrystallization.

The Role of 4'-Bromo-2,2-dimethylbutyrophenone in Pharmaceutical Synthesis: A Review of Available Data

Despite a comprehensive review of scientific literature and patent databases, there is currently no publicly available information detailing the specific use of 4'-Bromo-2,2-dimethylbutyrophenone as a pharmaceutical intermediate. Consequently, detailed application notes, experimental protocols, and associated quantitative data for its direct application in drug synthesis could not be compiled.

While information on this specific compound is scarce, the broader class of brominated butyrophenones and related phenyl ketones are recognized as valuable precursors in the synthesis of a variety of pharmaceutical agents. These intermediates are particularly useful for introducing specific structural motifs into the final drug molecule, which are often crucial for its pharmacological activity.

General Synthetic Utility of Related Brominated Phenyl Ketones

Although no direct synthetic routes involving this compound have been identified in the synthesis of marketed drugs, related compounds such as other brominated phenyl ketones serve as key starting materials or intermediates in the preparation of various therapeutics. For instance, compounds with a bromophenyl group are often employed in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form carbon-carbon or carbon-nitrogen bonds, respectively. These reactions are fundamental in modern medicinal chemistry for the construction of complex molecular architectures.